5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione
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Overview
Description
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione is a chemical compound known for its unique structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including amino, hydroxy, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the fluorination of anthracene derivatives followed by the introduction of amino and hydroxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and environmental safety. Key steps include the controlled fluorination of anthracene and subsequent functionalization to introduce the amino and hydroxy groups.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. Its fluorinated structure enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione include:
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 5-Amino-2,3-dihydrophthalazine-1,4-dione
Uniqueness
What sets this compound apart is its combination of amino, hydroxy, and multiple fluoro groups, which confer unique chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
102822-06-0 |
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Molecular Formula |
C14H5F4NO3 |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
5-amino-1,2,3,4-tetrafluoro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H5F4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,20H,19H2 |
InChI Key |
YWBYRRPYNMTGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O |
Origin of Product |
United States |
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